![molecular formula C15H17ClN4O3S B2645930 (E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide CAS No. 1799002-71-3](/img/structure/B2645930.png)
(E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.84. The purity is usually 95%.
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Scientific Research Applications
Applications in Enhanced Oil Recovery
Novel imidazoline-based sulfonate copolymers, notably PAMDSCM and PAMPSCM, have been synthesized for enhanced oil recovery applications. These copolymers, derived from acrylamide, acrylic acid, and specific sulfonate salts, exhibit outstanding high-temperature tolerance and thermal stability, maintaining significant viscosity rates even at elevated temperatures. This property is crucial for the efficiency of the enhanced oil recovery processes (Gou et al., 2015). Similarly, a novel water-soluble hydrophobically associating polyacrylamide based on oleic imidazoline and sulfonate has been developed, demonstrating excellent thickening property, shear stability, salt-tolerance, and temperature resistance, significantly enhancing oil recovery (Gou et al., 2015).
Antibacterial Applications
Research has focused on developing heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. The synthesis of these compounds involves various reactions to produce derivatives with promising antibacterial activities. This highlights the potential of (E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide and related compounds in the development of new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Drug Metabolism and Pharmacokinetics
The compound and its sulfonamide metabolite, labeled with stable isotopes and carbon-14, have been synthesized for Drug Metabolism and Pharmacokinetics (DMPK) studies. This complex synthesis process indicates the compound's relevance in understanding drug metabolism and facilitating various pharmacokinetic studies (Latli et al., 2011).
Electrophysiological Activity
The compound has been explored for its electrophysiological activity, specifically as a class III agent in cardiac applications. This research sheds light on its potential in developing treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-20-10-15(18-11-20)24(22,23)19-9-8-17-14(21)7-6-12-4-2-3-5-13(12)16/h2-7,10-11,19H,8-9H2,1H3,(H,17,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCILLFRXPXHO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.